molecular formula C15H31NO2 B12821683 Methyl 4-(decylamino)butanoate

Methyl 4-(decylamino)butanoate

Cat. No.: B12821683
M. Wt: 257.41 g/mol
InChI Key: CEUCCELHZGZNKR-UHFFFAOYSA-N
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Description

Methyl 4-(decylamino)butanoate is a methyl ester derivative featuring a decylamino substituent at the fourth carbon of the butanoate backbone. Its molecular formula is C₁₅H₂₉NO₂, with a calculated molecular weight of 255.4 g/mol. While direct experimental data on this compound are scarce in the provided evidence, its structural analogs (e.g., ethyl esters with amino or aromatic substituents) offer insights into its likely physicochemical properties and reactivity .

Synthesis of such compounds typically involves coupling reactions between acid chlorides and amines in polar aprotic solvents (e.g., DMF) with bases like triethylamine, followed by purification via column chromatography . Characterization methods would include IR spectroscopy (to identify N-H, C=O, and C-O stretches), NMR (to confirm substituent positions), and HRMS (to verify molecular weight) .

Properties

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

methyl 4-(decylamino)butanoate

InChI

InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-13-16-14-11-12-15(17)18-2/h16H,3-14H2,1-2H3

InChI Key

CEUCCELHZGZNKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(decylamino)butanoate typically involves the esterification of 4-(decylamino)butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

4-(decylamino)butanoic acid+methanolH2SO4Methyl 4-(decylamino)butanoate+water\text{4-(decylamino)butanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 4-(decylamino)butanoic acid+methanolH2​SO4​​Methyl 4-(decylamino)butanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(decylamino)butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(decylamino)butanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Hydrolysis: 4-(decylamino)butanoic acid and methanol.

    Reduction: 4-(decylamino)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(decylamino)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Methyl 4-(decylamino)butanoate involves its interaction with biological membranes due to its amphiphilic nature. The decylamino group provides hydrophobic interactions, while the ester group can participate in hydrogen bonding. This dual functionality allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 4-(decylamino)butanoate with structurally related esters and amino-substituted derivatives.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Solubility Profile
This compound C₁₅H₂₉NO₂ 255.4 (calculated) Methyl ester, Decylamino Ester, Secondary amine Highly lipophilic
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate C₂₂H₂₅NO₅ 383.44 Ethyl ester, Methoxyphenyl, Methylene Ester, Aromatic ether, Amine Moderate (polar aprotic solvents)
Methyl 4-(hydroxyimino)butanoate C₅H₉NO₃ 131.13 Methyl ester, Hydroxyimino Ester, Oxime Polar (water-miscible)
Ethyl 4-[ethyl(phenyl)amino]butanoate C₁₄H₂₁NO₂ 235.32 Ethyl ester, Ethyl(phenyl)amino Ester, Tertiary amine Moderate (organic solvents)

Key Findings:

The oxime group in Methyl 4-(hydroxyimino)butanoate enables chelation or participation in condensation reactions, unlike the inert decyl chain in the target compound .

Solubility and Lipophilicity: The decylamino group confers significant lipophilicity to this compound, making it less water-soluble compared to Methyl 4-(hydroxyimino)butanoate, which is polar due to its oxime group . Aromatic substituents (e.g., methoxyphenyl in ’s compound) enhance solubility in polar aprotic solvents but reduce compatibility with nonpolar matrices .

Synthetic Yields and Purification: Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate was synthesized in 80% yield using column chromatography , suggesting that this compound might require similar purification techniques despite its longer alkyl chain.

Structural Rigidity: The methylene group in ’s compound introduces rigidity, whereas this compound’s flexible decyl chain may enhance membrane permeability or micelle formation .

Applications: this compound’s lipophilicity positions it as a candidate for surfactants or lipid-based drug carriers. Ethyl 4-[ethyl(phenyl)amino]butanoate’s phenyl group may favor applications in pharmaceuticals requiring aromatic interactions (e.g., receptor binding) .

Contradictions and Gaps:

  • No direct data on the target compound’s melting point, boiling point, or biological activity were found in the evidence.
  • Computational studies (e.g., molecular docking) are available for Methyl 4-(hydroxyimino)butanoate via its SDF file , but analogous data for this compound are absent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(decylamino)butanoate in laboratory settings?

  • Methodological Answer : The compound can be synthesized via esterification of 4-(decylamino)butanoic acid with methanol using a strong acid catalyst (e.g., sulfuric acid) under reflux conditions. Purification typically involves distillation or crystallization to achieve high purity. Similar esterification protocols for related compounds like Methyl 4-aminobutanoate demonstrate the importance of optimizing molar ratios and reaction time to mitigate steric hindrance from the decyl chain .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and spatial arrangements, while Infrared (IR) spectroscopy confirms ester (C=O) and amine (N-H) bonds. Mass spectrometry (MS) validates molecular weight. Computational tools like density functional theory (DFT) can predict spectral patterns for cross-verification, as seen in structural analyses of analogous esters .

Q. How can researchers ensure the purity of this compound post-synthesis?

  • Methodological Answer : Techniques include thin-layer chromatography (TLC) for preliminary assessment, followed by column chromatography or recrystallization. High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying purity. Industrial-scale methods for related esters, such as continuous flow reactors, highlight the importance of process control to minimize impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Discrepancies may arise from varying catalyst concentrations or reaction temperatures. A design of experiments (DOE) approach can systematically optimize parameters. For example, studies on Methyl 4-aminobutanoate synthesis revealed that excess methanol and prolonged reflux improve yields, but analogous adjustments for the decyl derivative must account for solubility and steric effects .

Q. How does the decylamino substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The long alkyl chain introduces steric hindrance, potentially slowing nucleophilic attack at the ester carbonyl. Kinetic studies using substrates like Methyl 4-(nitrophenyl)butanoate (e.g., monitoring hydrolysis rates under basic conditions) can quantify these effects. Computational modeling (e.g., molecular dynamics simulations) may predict reactive sites and transition states .

Q. What are the potential biomedical applications of this compound, and how can its bioavailability be assessed?

  • Methodological Answer : The decylamino group may enhance lipid solubility, making the compound a candidate for drug delivery systems. In vitro assays (e.g., Caco-2 cell monolayers) can evaluate membrane permeability. Structural analogs like GABA derivatives suggest possible neurological activity, warranting receptor-binding studies and in vivo pharmacokinetic profiling .

Methodological Challenges and Solutions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points) for this compound?

  • Methodological Answer : Variations may stem from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and X-ray crystallography can identify polymorphs. Standardized purification protocols, as applied to Methyl 4-(4-nitrophenyl)butanoate (CAS 20637-02-9), ensure consistency in reported data .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies using high-temperature/pH stress tests, monitored via HPLC, quantify degradation products. For example, ester hydrolysis rates in acidic/basic media can be modeled using Arrhenius equations, as demonstrated in studies of related methyl esters .

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